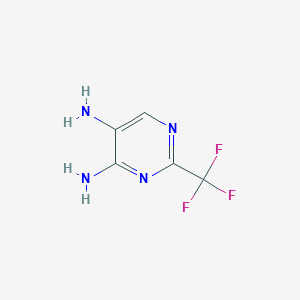

2-(Trifluoromethyl)pyrimidine-4,5-diamine

Descripción

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemistry and Life Sciences

The pyrimidine ring is a heterocyclic aromatic organic compound that is fundamental to all life. It forms the core structure of three of the five primary nucleobases in nucleic acids: cytosine, thymine, and uracil (B121893). This biological ubiquity makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities.

Researchers have successfully developed pyrimidine-based compounds with a wide array of therapeutic applications, including:

Anticancer agents: Compounds like 5-Fluorouracil are cornerstones in chemotherapy.

Antiviral medications: Pyrimidine analogs are crucial in the treatment of viral infections.

Antibacterial and antifungal drugs: The scaffold is integral to numerous antimicrobial agents.

Cardiovascular and CNS-active agents: Various derivatives act as calcium channel blockers or central nervous system depressants.

The versatility of the pyrimidine core allows it to interact with a multitude of biological targets, often through hydrogen bonding, making it a frequent choice in the design of novel therapeutic agents. nih.gov

Strategic Importance of Trifluoromethyl Groups in Drug Discovery and Chemical Design

The introduction of a trifluoromethyl (-CF3) group into a molecule is a widely used strategy in modern drug design to enhance its pharmacological profile. mdpi.com This is due to the unique properties conferred by the three fluorine atoms:

High Electronegativity: The -CF3 group is strongly electron-withdrawing, which can alter the acidity or basicity of nearby functional groups and influence interactions with biological targets.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation. This can increase the half-life of a drug in the body. mdpi.com

Increased Lipophilicity: The trifluoromethyl group can significantly increase the lipophilicity (fat-solubility) of a compound, which can improve its ability to cross cell membranes and enhance its bioavailability.

Bioisosterism: The -CF3 group is often used as a bioisostere for other groups like a methyl or chloro group, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its activity and selectivity.

These attributes have led to the incorporation of the trifluoromethyl group in numerous successful drugs across various therapeutic areas.

Overview of 2-(Trifluoromethyl)pyrimidine-4,5-diamine as a Foundational Structure for Chemical Research

This compound serves as a crucial intermediate and foundational building block in organic synthesis. Its structure is primed for creating more complex molecules, particularly fused heterocyclic systems. The two adjacent amino groups on the pyrimidine ring are reactive sites that can readily participate in cyclocondensation reactions with various reagents to form new rings.

This reactivity allows for the synthesis of diverse scaffolds, such as thiazolo[4,5-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are themselves important classes of compounds in medicinal chemistry research. mdpi.comfrontiersin.org By using this compound as a starting material, chemists can efficiently introduce the desirable trifluoromethyl-pyrimidine moiety into larger, more complex molecules, paving the way for the discovery of new bioactive compounds for pharmaceuticals and agrochemicals. nih.govsigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1023817-05-1 chemscene.com |

| Molecular Formula | C₅H₅F₃N₄ |

| Molecular Weight | 178.12 g/mol |

| IUPAC Name | This compound chemscene.com |

Diverse Synthetic Routes to Trifluoromethylated Pyrimidines

The synthesis of pyrimidines bearing a trifluoromethyl group can be broadly categorized into several effective methods. These strategies often rely on the use of specialized fluorinated building blocks that are incorporated into the pyrimidine core through cyclization reactions.

Cyclocondensation Reactions from Amidine and Fluorinated Building Blocks

A cornerstone in the synthesis of the pyrimidine ring is the condensation reaction between a compound containing an amidine group (N-C-N fragment) and a three-carbon fragment (C-C-C), typically a 1,3-bifunctional compound. bu.edu.eg This classical approach, known as the Pinner synthesis, has been adapted for the creation of trifluoromethylated pyrimidines by employing fluorinated precursors as the three-carbon component. mdpi.comchemtube3d.com The general principle involves the reaction of an amidine, guanidine, or urea derivative with a 1,3-dicarbonyl compound or its equivalent, where one of the carbonyls is part of a trifluoroacetyl group.

A metal-free and efficient method for synthesizing 2,6-disubstituted 4-fluoropyrimidines involves the reaction of readily available α-CF3 aryl ketones with various amidine hydrochlorides. organic-chemistry.org This approach proceeds under mild conditions and produces the desired trifluoromethylated pyrimidines in very good yields. The reaction capitalizes on the reactivity of the ketone and the nucleophilicity of the amidine to construct the heterocyclic ring.

| α-CF3 Aryl Ketone | Amidine Hydrochloride | Product | Yield (%) |

| 1-(4-Fluorophenyl)-2,2,2-trifluoroethanone | Benzamidine hydrochloride | 4-Fluoro-6-(4-fluorophenyl)-2-phenyl-pyrimidine | Data not available |

| 2,2,2-Trifluoro-1-phenylethanone | Acetamidine hydrochloride | 4-Fluoro-2-methyl-6-phenylpyrimidine | Data not available |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Guanidine hydrochloride | 2-Amino-4-(4-chlorophenyl)-6-fluoropyrimidine | Data not available |

A highly selective and efficient one-pot synthesis of trifluoromethylated pyrimidines has been developed using trifluorinated 2-bromoenones and amidines as substrates. rsc.org This catalyst-free method proceeds via a cascade reaction sequence that includes an aza-Michael addition, intramolecular cyclization, and a dehydrohalogenation/dehydration step. organic-chemistry.org This strategy is notable for its high yields (up to 99%), mild reaction conditions, and operational simplicity. rsc.org The pyrimidine core is assembled through a series of sequential events, demonstrating the efficiency of cascade reactions in complex molecule synthesis. rsc.org

Table 2: Examples of Trifluoromethylated Pyrimidines Synthesized via Cascade Reaction Source: Adapted from Rulev group findings, 2020. rsc.org

| Trifluorinated 2-Bromoenone | Amidine | Product | Yield (%) |

| (Z)-4-Bromo-1,1,1-trifluoro-4-phenylbut-3-en-2-one | Benzamidine | 2,4-Diphenyl-6-(trifluoromethyl)pyrimidine | 99 |

| (Z)-4-Bromo-1,1,1-trifluoro-4-(4-tolyl)but-3-en-2-one | Acetamidine | 2-Methyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine | 95 |

| (Z)-4-Bromo-4-(4-chlorophenyl)-1,1,1-trifluorobut-3-en-2-one | Formamidine | 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidine | 92 |

The synthesis and study of cyclic 1,3-diketones that incorporate a trifluoroacetyl group are crucial as these compounds serve as key precursors for heterocyclic synthesis. sapub.org The Claisen condensation is a common method to prepare these cyclic trifluoroacetylated 1,3-diketones. sapub.org For instance, reacting a cyclic ketone with methyl trifluoroacetate in the presence of a base like sodium methoxide yields the corresponding 2-trifluoroacetyl-cycloalkanedione. sapub.org These fluorinated diketones can then undergo condensation with amidines or other N-C-N synthons to form fused pyrimidine systems. Although the direct synthesis of this compound from these specific precursors is not detailed, the principle of using such building blocks is a well-established strategy in pyrimidine synthesis.

Trifluoromethylated ynones (CF3-ynones) have emerged as valuable and versatile building blocks for constructing a variety of fluorine-containing heterocycles, including pyrimidines. rsc.orgnih.gov These compounds possess both an electron-withdrawing trifluoromethyl group and a reactive ynone functional group, enabling various cycloaddition and annulation reactions. For example, the Bohlmann–Rahtz heteroannulation reaction, involving the reaction of trifluoromethyl-α,β-ynones with β-enamino esters or ketones, provides an efficient route to polysubstituted trifluoromethyl pyridine derivatives, showcasing the utility of CF3-ynones in heterocycle synthesis. rsc.org While the direct application to this compound is a specific extension, the reactivity of CF3-ynones makes them prime candidates for developing synthetic routes to trifluoromethylated pyrimidines. acs.org

Multi-Component Annulation Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like trifluoromethylated pyrimidines in a single step, avoiding the need to isolate intermediates. researchgate.net An ambient-light-promoted, metal-free, three-component reaction of active methylene (B1212753) compounds, perfluoroalkyl iodides, and guanidines or amidines has been reported as a powerful method for preparing perfluoroalkylated pyrimidines. nih.gov This method is characterized by its mild reaction conditions, broad substrate scope, and excellent functional group tolerance. nih.gov Another one-pot, three-component strategy involves the reaction of CF3SO2Na, aryl enaminones, and aryl amidine hydrochlorides to achieve the synthesis of 5-CF3 pyrimidines. researchgate.net This process proceeds through a sequence of radical addition, oxidation, nucleophilic addition, and intramolecular cyclization to afford the final pyrimidine derivatives. researchgate.net

Table 3: Multi-Component Synthesis of 5-CF3 Pyrimidines Source: Adapted from Zhang and co-workers. researchgate.net

| Aryl Enaminone | Aryl Amidine Hydrochloride | Product Structure | Yield (%) |

| (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | Benzamidine hydrochloride | 2,4-Diphenyl-5-(trifluoromethyl)pyrimidine | 80 |

| (E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 4-Methoxybenzamidine hydrochloride | 4-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidine | 75 |

| (E)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 4-Chlorobenzamidine hydrochloride | 2-(4-Chlorophenyl)-4-(p-tolyl)-5-(trifluoromethyl)pyrimidine | 78 |

Trifluoromethylation of Pre-formed Pyrimidine Rings (e.g., Uracil Trifluoromethylation)

One common strategy for the synthesis of trifluoromethylated pyrimidines involves the direct trifluoromethylation of a pre-existing pyrimidine ring system. Uracil and its derivatives are frequently used as starting materials for this transformation. A notable method involves the trifluoromethylation of uracil using sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, in the presence of an organic peroxide like tert-butyl hydroperoxide (TBHP) google.com. This reaction can be performed in water and may be enhanced by the addition of a transition metal catalyst such as FeSO₄ google.com. The process is often highly exothermic and requires careful temperature control google.com.

The resulting 5-(trifluoromethyl)uracil is a versatile intermediate. For instance, it can be converted to 2,4-dichloro-5-(trifluoromethyl)pyrimidine by treatment with a chlorinating agent like phosphoryl chloride (POCl₃) google.com. This di-chloro derivative serves as a crucial precursor for the introduction of amino groups at the C4 and C5 positions, paving the way for the synthesis of this compound analogues.

A general scheme for this approach is presented below:

| Starting Material | Reagents and Conditions | Intermediate |

| Uracil | 1. CF₃SO₂Na, t-BuOOH, H₂O (optional FeSO₄) | 5-(trifluoromethyl)uracil |

| 5-(trifluoromethyl)uracil | 2. POCl₃ | 2,4-dichloro-5-(trifluoromethyl)pyrimidine |

Installation of Diamine Functionality in Pyrimidine Synthesis

The introduction of the 4,5-diamine functionality is a critical step in the synthesis of the target compound. This is often achieved through the nucleophilic substitution of halogen atoms on a dihalopyrimidine precursor. For example, a 2-substituted-4,5-dihalopyrimidine can be reacted with an amine source to install the two amino groups. The reactivity of the halogen atoms on the pyrimidine ring is influenced by their position, with halogens at the C2, C4, and C6 positions being more susceptible to nucleophilic attack than those at the C5 position.

A plausible route to this compound would involve the sequential amination of a precursor like 2-(trifluoromethyl)-4,5-dihalopyrimidine. The synthesis of various diaminopyrimidines has been reported, often starting from commercially available pyrimidine derivatives. For instance, 2,4,5-trichloropyrimidine can undergo sequential substitution reactions, where the more reactive C4 and C2 positions are typically substituted first nih.gov.

Another approach involves the reduction of a nitro group at the 5-position to an amino group. For example, a 4-amino-5-nitropyrimidine derivative can be synthesized and the nitro group subsequently reduced to afford the 4,5-diamine.

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. Both metal-free and metal-catalyzed methods are employed in the synthesis of pyrimidine derivatives.

Metal-Free Catalysis

Metal-free catalytic systems are gaining prominence due to their lower cost, reduced toxicity, and easier product purification. These methods often rely on the use of acid or base catalysts to promote the desired transformations.

Acid catalysis is frequently employed in the construction of the pyrimidine ring. For instance, the condensation of trifluoroacetamidine with a β-dicarbonyl compound can be facilitated by an acid catalyst to form a 2-(trifluoromethyl)pyrimidine. While this method directly incorporates the trifluoromethyl group, subsequent functionalization would be required to introduce the 4,5-diamine moiety.

In the context of installing the diamine functionality, acid-promoted amination of halopyrimidines has been studied. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines can be promoted by hydrochloric acid in water nih.gov. This approach could potentially be adapted for the amination of a 2-(trifluoromethyl)-4,5-dihalopyrimidine, although the specific conditions would need to be optimized.

Metal-Catalyzed Processes (e.g., Copper-catalyzed, Iridium-catalyzed)

Transition metal catalysis offers a powerful toolkit for the synthesis of complex heterocyclic molecules. Copper and iridium catalysts have shown particular utility in the formation of C-N bonds and the construction of pyrimidine rings.

Copper-catalyzed reactions are widely used for C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination or Ullmann condensation. These methods can be employed for the amination of halopyrimidines to introduce the diamine functionality. For example, copper(I) iodide (CuI) in the presence of a ligand and a base can catalyze the reaction between an aryl halide and an amine. This methodology could be applied to the synthesis of this compound from a corresponding dihalopyrimidine precursor.

Iridium-catalyzed processes have also been developed for the synthesis of pyrimidines. A notable example is the multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, catalyzed by a PN5P-Ir-pincer complex organic-chemistry.org. This reaction proceeds through a sequence of condensation and dehydrogenation steps organic-chemistry.org. While this method provides access to a wide range of substituted pyrimidines, its direct application to the synthesis of this compound would depend on the availability of the appropriate trifluoromethylated amidine and alcohol building blocks.

The following table summarizes some metal-catalyzed approaches relevant to pyrimidine synthesis:

| Catalyst System | Reaction Type | Application |

| Copper(I) salts with ligands | C-N Cross-Coupling | Amination of halopyrimidines |

| Iridium-pincer complexes | Multicomponent Reaction | Construction of the pyrimidine ring from amidines and alcohols organic-chemistry.org |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The use of microwave irradiation has been successfully applied to the synthesis of various pyrimidine derivatives.

For instance, the synthesis of pyrimido[4,5-d]pyrimidine derivatives has been achieved efficiently using a solvent-free procedure under microwave irradiation, with a solid support like alumina acting as an energy transfer medium researchgate.net. This approach significantly reduces reaction times from hours to minutes and improves yields researchgate.net. Microwave-assisted synthesis has also been employed for the multicomponent reaction of aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone to produce tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. These examples highlight the potential of microwave technology to enhance the synthesis of this compound and its analogues, particularly in steps such as ring formation and amination.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)pyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMAHMXSFTXDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023817-05-1 | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 2 Trifluoromethyl Pyrimidine 4,5 Diamine

Functionalization of the Diamine Groups

The presence of two vicinal amino groups on the pyrimidine (B1678525) ring of 2-(Trifluoromethyl)pyrimidine-4,5-diamine offers a versatile platform for a range of functionalization reactions. These reactions are pivotal in the synthesis of novel derivatives with potential applications in medicinal and agricultural chemistry.

One common transformation involves the formation of amide linkages. For instance, the diamine can be acylated using aromatic acids in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as dimethylaminopyridine (DMAP). nih.gov This reaction typically proceeds by stirring the reactants at room temperature for several hours. nih.gov The resulting amide derivatives have been investigated for their biological activities. nih.gov

The strategic functionalization of pyrimidine with amino groups can significantly influence the molecule's photophysical properties and electronic relaxation pathways. nih.govresearchgate.netchemrxiv.org While not specific to the trifluoromethyl derivative, studies on 4,5-diaminopyrimidine (B145471) reveal that the amino groups play a crucial role in tuning the optical properties of the pyrimidine core. nih.govresearchgate.netchemrxiv.org

Reactions of the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is a prominent feature of this compound, imparting unique chemical and physical properties to the molecule. The strong electron-withdrawing nature of the CF₃ group, as indicated by its Hammett constant of 0.54, significantly influences the reactivity of the pyrimidine ring. nih.gov

This electron-withdrawing effect can impact the binding of the molecule to biological targets and is often exploited in medicinal chemistry to enhance properties such as metabolic stability and oral bioavailability due to the strength of the C-F bond. cardiff.ac.uk In synthetic chemistry, the CF₃ group is often introduced using reagents like trifluoroacetic anhydride, which can react with appropriate precursors to form the trifluoromethylated pyrimidine core. mdpi.com

Halogenation and Subsequent Derivatization/Dehalogenation of the Pyrimidine Core

The pyrimidine core of this compound can be subjected to halogenation, opening up avenues for further derivatization. The introduction of halogen atoms, such as chlorine or fluorine, provides reactive handles for cross-coupling reactions and nucleophilic substitutions.

For example, the synthesis of related fluorinated pyrimidines often starts from readily available precursors like 2,4-dichloro-5-fluoropyrimidine. nih.gov This di-chlorinated pyrimidine allows for selective functionalization at the C4 position via Suzuki-type reactions, followed by subsequent reactions like the Buchwald-Hartwig coupling at the C2 position. nih.gov While this example does not start with the title compound, it illustrates a general strategy for the derivatization of halogenated pyrimidines that could be applicable.

The process of derivatization can also involve the use of reagents such as 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene for the modification of amino groups on other molecules, highlighting the utility of trifluoromethylated aromatic compounds in derivatization chemistry. mdpi.com

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthetic organic chemistry for the construction of complex polycyclic systems. mdpi.com this compound is an excellent substrate for such reactions, leading to the formation of various fused heterocyclic systems with diverse biological activities. nih.govnih.gov

Synthesis of Triazolopyrimidines

The reaction of this compound with reagents that can provide a one-carbon unit and a nitrogen atom allows for the construction of a fused triazole ring, leading to the formation of triazolopyrimidines. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. dntb.gov.uaresearchgate.net The synthesis often involves the annulation of a 1,2,4-triazole (B32235) nucleus onto the pyrimidine ring. nih.gov

The general synthetic strategies for triazolopyrimidines can involve the reaction of a diaminopyrimidine with reagents like formic acid or other one-carbon synthons. nih.gov The resulting nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is a common and stable isomer. nih.gov

Formation of Pyrrolopyrimidines

The vicinal diamino groups of this compound can also be utilized to construct a fused pyrrole (B145914) ring, yielding pyrrolopyrimidines. These fused heterocycles are analogues of purines and exhibit a broad spectrum of biological activities, including antibiotic and antiviral properties. researchgate.net

The synthesis of pyrrolopyrimidines can be achieved through the condensation of the diaminopyrimidine with α-haloketones or related 1,2-dielectrophilic species. For example, the reaction of a diaminopyrimidine with a compound like methyl 4-(3-chloro-2-oxopropyl)benzoate can lead to the formation of a pyrrolo[2,3-d]pyrimidine ring system. nih.gov These reactions are often carried out in a suitable solvent such as DMF and may require heating to proceed to completion. nih.gov The resulting pyrrolopyrimidine derivatives have been explored for their antitumor properties. researchgate.netnih.gov

Chemo- and Regioselectivity in Reactions Involving the Trifluoromethyl Group

The presence of multiple reactive sites in this compound, namely the two non-equivalent amino groups and the pyrimidine ring itself, makes chemo- and regioselectivity a critical consideration in its chemical transformations. The electron-withdrawing trifluoromethyl group plays a significant role in modulating the reactivity of the pyrimidine ring and the adjacent amino groups.

In reactions involving nucleophilic attack, the regioselectivity can be influenced by the electronic and steric properties of both the pyrimidine substrate and the attacking reagent. For instance, in the synthesis of pyrazolo[1,5-c]pyrimidines from related fluorinated precursors, the regioselectivity of the cyclization was found to be dependent on the nature of the starting materials. researchgate.net

The study of chemo- and regioselectivity is a central theme in the synthesis of complex molecules. researchgate.netmdpi.com For substituted pyrimidines, the position of the trifluoromethyl group can direct the outcome of reactions. The steric hindrance and electronic effects of the CF₃ group can favor reactions at one amino group over the other or influence the site of electrophilic or nucleophilic attack on the pyrimidine ring. cardiff.ac.uk Understanding and controlling these selective processes are key to the efficient synthesis of desired target molecules. mdpi.com

Applications of Click Chemistry with Trifluoromethylated Pyrimidine Scaffolds

While direct "click chemistry" reactions, in the strictest sense of copper-catalyzed azide-alkyne cycloadditions, involving this compound are not extensively documented in readily available literature, the principles of forming stable, fused heterocyclic systems efficiently can be applied. The diamino functionality on the pyrimidine ring serves as a versatile handle for constructing fused triazole rings, a reaction that shares the characteristics of high efficiency and selectivity often associated with click chemistry.

One of the key applications involves the synthesis of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities, including antifungal, antitumor, antibacterial, and antiviral properties. nih.govfrontiersin.org The general synthetic strategy involves the conversion of the diamine to a hydrazine (B178648) derivative, which then undergoes cyclization to form the fused triazole ring.

A plausible synthetic route starting from a derivative of this compound could involve the following steps:

Diazotization and Reduction: One of the amino groups of the diamine can be selectively diazotized and then reduced to form a hydrazinylpyrimidine intermediate.

Cyclization: The resulting hydrazine can then be cyclized with a suitable one-carbon synthon, such as carbon disulfide or a carboxylic acid derivative, to form the triazolo[4,3-c]pyrimidine core.

This approach allows for the introduction of various substituents onto the triazole ring, leading to a library of compounds with diverse biological activities. The robust nature of the pyrimidine and triazole rings makes these scaffolds valuable in medicinal chemistry and agrochemical research. nih.govfrontiersin.org

Table 1: Examples of Fused Heterocyclic Systems Derived from Trifluoromethylated Pyrimidines

| Starting Material Precursor | Reagents for Cyclization | Fused Heterocyclic System | Potential Applications |

| 2-(Trifluoromethyl)pyrimidine-4-hydrazinyl-5-amine | Carbon Disulfide | Thiol-substituted triazolo[4,3-c]pyrimidine | Antifungal agents |

| 2-(Trifluoromethyl)pyrimidine-4-hydrazinyl-5-amine | Formic Acid | Unsubstituted triazolo[4,3-c]pyrimidine | Antiviral, Antitumor agents |

| 2-(Trifluoromethyl)pyrimidine-4-hydrazinyl-5-amine | Substituted Carboxylic Acids | Substituted triazolo[4,3-c]pyrimidine | Herbicide, Insecticide |

This table presents potential transformations based on established chemical principles for similar compounds.

The synthesis of such fused systems highlights the utility of the this compound scaffold in creating complex molecules with desirable pharmacological profiles, embodying the efficient and modular spirit of click chemistry. frontiersin.orgmdpi.com

Hydrogenation Studies of Trifluoromethylated Pyrimidine Derivatives

The hydrogenation of pyrimidine derivatives can lead to the saturation of the heterocyclic ring, yielding tetrahydropyrimidines. These reduced structures are of interest as they can exhibit different biological activities compared to their aromatic precursors. The presence of the trifluoromethyl group can influence the reactivity of the pyrimidine ring towards hydrogenation.

Catalytic asymmetric hydrogenation of pyrimidines has been shown to produce chiral 1,4,5,6-tetrahydropyrimidines with high enantioselectivity. nih.gov This transformation is typically achieved using iridium catalysts with chiral diphosphine ligands. The hydrogenation of this compound would likely proceed to yield the corresponding 2-(Trifluoromethyl)tetrahydropyrimidine-4,5-diamine.

Furthermore, the aromatic diamine nature of the starting material suggests that under certain catalytic conditions, the pyrimidine ring could be fully saturated to a piperidine (B6355638) derivative, or the entire molecule could be hydrogenated to a cycloaliphatic diamine. The hydrogenation of aromatic diamines to their cycloaliphatic counterparts is an industrially relevant process, often employing ruthenium-based catalysts. google.com

Table 2: Potential Hydrogenation Products of this compound and Relevant Catalytic Systems

| Hydrogenation Product | Catalyst System | Potential Reaction Conditions | Product Characteristics |

| 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-4,5-diamine | [IrCl(cod)]₂ / Josiphos / I₂ / Yb(OTf)₃ | High pressure H₂, organic solvent | Chiral saturated heterocyclic diamine |

| 2-(Trifluoromethyl)piperidine-4,5-diamine | Ruthenium on carbon (Ru/C) | High temperature and pressure H₂ | Fully saturated heterocyclic diamine |

| Cyclohexane-1,2-diamine derivative | Supported Ruthenium catalyst | Elevated temperature and pressure H₂ | Cycloaliphatic diamine |

This table outlines potential hydrogenation outcomes based on studies of similar pyrimidine and aromatic diamine compounds.

The specific outcome of the hydrogenation of this compound would depend on the choice of catalyst, solvent, temperature, and hydrogen pressure. The electron-withdrawing nature of the trifluoromethyl group might necessitate more forcing conditions for the complete reduction of the pyrimidine ring. These studies are crucial for exploring the chemical space of saturated trifluoromethylated diamines, which may possess novel biological properties.

Computational Chemistry and Mechanistic Insights into 2 Trifluoromethyl Pyrimidine 4,5 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules.

DFT studies are instrumental in elucidating the electronic environment of molecules. For pyrimidine (B1678525) derivatives, DFT calculations can determine various properties such as optimized geometry, charge distribution, and dipole moment, which collectively influence the molecule's reactivity and intermolecular interactions. The trifluoromethyl group, being a strong electron-withdrawing group, significantly impacts the electronic properties of the pyrimidine ring. This electron-withdrawing nature can enhance the electrophilicity of the pyrimidine core, making it more susceptible to nucleophilic attack.

Research on related diaminopyrimidines has utilized DFT to understand their structure-activity relationships. For instance, studies on N2,N4-disubstituted pyrimidine-2,4-diamines as CDK2/CDK9 inhibitors have employed computational methods to explore their binding modes and structure-activity relationships. While specific DFT data for 2-(Trifluoromethyl)pyrimidine-4,5-diamine is not available, the general principles suggest that the trifluoromethyl group would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thereby affecting its reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and its participation in chemical reactions. The energy and distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

For pyrimidine derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, including the amino groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally located on the electron-deficient pyrimidine ring, particularly on the carbon atoms, indicating these as the likely sites for nucleophilic attack. The presence of the trifluoromethyl group is expected to further localize the LUMO on the pyrimidine ring and lower its energy, enhancing its reactivity towards nucleophiles.

The following table summarizes the typical frontier orbital characteristics for pyrimidine derivatives based on computational studies of analogous compounds.

| Orbital | Typical Location | Implication for Reactivity |

| HOMO | Amino groups and pyrimidine ring nitrogen atoms | Susceptible to electrophilic attack |

| LUMO | Carbon atoms of the pyrimidine ring | Susceptible to nucleophilic attack |

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking studies on various trifluoromethylpyrimidine derivatives have revealed key interaction patterns with their biological targets. For example, a study on trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2) highlighted the importance of specific binding modes for inhibitory activity. nih.gov Similarly, research on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors utilized molecular docking to elucidate their binding within the active site of the enzyme. nih.gov

In the context of this compound, the diamino groups are expected to act as hydrogen bond donors, forming crucial interactions with amino acid residues in a protein's active site. The pyrimidine ring itself can participate in π-π stacking or hydrophobic interactions. The trifluoromethyl group, due to its lipophilic nature, can engage in hydrophobic interactions, further stabilizing the ligand-protein complex. wechemglobal.com

A hypothetical docking scenario of this compound within a kinase active site, based on studies of similar inhibitors, might involve the interactions outlined in the table below.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in Protein Active Site |

| Hydrogen Bonding | 4-amino group, 5-amino group, pyrimidine nitrogens | Aspartate, Glutamate (B1630785), Serine, Threonine, backbone carbonyls |

| Hydrophobic Interactions | Pyrimidine ring, trifluoromethyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Pyrimidine ring | Phenylalanine, Tyrosine, Tryptophan |

Structure-Activity Relationship (SAR) Studies Enabled by Computational Approaches

Computational approaches are pivotal in understanding the Structure-Activity Relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. For pyrimidine derivatives, computational SAR studies help in identifying the key structural features required for a desired biological effect.

Studies on diaminopyrimidines have demonstrated how modifications to the pyrimidine core and its substituents can significantly alter biological activity. For instance, the synthesis and SAR of a series of diaminopyrimidines as PYK2 inhibitors showed that substitutions on the amino groups and the pyrimidine ring could modulate potency and selectivity. nih.gov Computational modeling in such studies helps to rationalize the observed SAR and guide the design of more potent and selective analogues. For 2,4-diaminopyrimidine (B92962) derivatives, SAR studies have been crucial in their development as effective CDK2/CDK9 inhibitors.

Computational Prediction of Pharmacokinetic and Toxicity Profiles (ADME-Tox)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in the early stages of drug discovery. mdpi.com These computational models help to identify potential liabilities of a compound before it progresses to more resource-intensive stages of development.

For pyrimidine derivatives, various in silico tools can predict key ADME-Tox parameters. ajpamc.commdpi.com The introduction of a trifluoromethyl group can influence several of these properties. For instance, it generally increases lipophilicity, which can affect absorption and distribution. wechemglobal.com It can also block metabolic sites, leading to improved metabolic stability. wechemglobal.com

The table below presents a hypothetical ADME-Tox profile for this compound, based on general trends observed for similar compounds. sifisheriessciences.comresearchgate.net

| ADME-Tox Parameter | Predicted Property | Rationale based on Structural Features |

| Absorption | Good oral bioavailability | The molecule is relatively small and the trifluoromethyl group can enhance membrane permeability. |

| Distribution | Moderate volume of distribution | The balance of polar amino groups and the lipophilic trifluoromethyl group influences distribution. |

| Metabolism | Potentially stable | The trifluoromethyl group can block potential sites of metabolism on the pyrimidine ring. |

| Excretion | Likely renal and/or hepatic clearance | The route of excretion would depend on the overall polarity and metabolic fate of the compound. |

| Toxicity | Low to moderate risk | Pyrimidine derivatives generally have a manageable toxicity profile, but specific toxicities would need to be assessed. |

Biological Applications and Pharmacological Relevance of 2 Trifluoromethyl Pyrimidine 4,5 Diamine Derivatives

Anticancer Activities

The quest for novel and effective anticancer agents has highlighted the potential of 2-(Trifluoromethyl)pyrimidine-4,5-diamine derivatives. These compounds have been shown to interfere with key cellular processes involved in cancer progression, primarily through the inhibition of specific enzymes and the suppression of cancer cell proliferation.

Targeting Kinases (e.g., FLT3, CHK1, FAK)

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been identified as potent inhibitors of several key kinases implicated in oncogenesis.

Notably, a series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). nih.govnih.gov One lead compound, compound 30 , demonstrated excellent potency against both FLT3 and CHK1, which is a promising strategy for overcoming resistance to FLT3 inhibitors in Acute Myeloid Leukemia (AML). nih.govnih.gov The dual inhibition is thought to restore p53 pathway activity, which can be inactivated by FLT3 inhibitors, thereby inducing cancer cell apoptosis. researchgate.net

Furthermore, research has pointed towards 2,4-disubstituted-5-(trifluoromethyl)pyrimidine compounds as potent inhibitors of Focal Adhesion Kinase (FAK). nih.gov One study reported a series of these compounds that could block FAK at nanomolar concentrations (IC50 = 6 nM). nih.gov FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival, and its overexpression is linked to the proliferation and metastasis of tumor cells. researchgate.net The development of 2,4-diaminopyrimidine (B92962) derivatives as FAK inhibitors has shown promise in preclinical models of esophageal squamous cell carcinoma. nih.gov

Evaluation of Antiproliferative Effects on Human Cancer Cell Lines

The anticancer potential of this compound derivatives has been further substantiated by their antiproliferative activity against a variety of human cancer cell lines.

In one study, novel trifluoromethyl pyrimidine (B1678525) derivatives containing an amide moiety were evaluated for their anticancer activities. These compounds showed moderate activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer) at a concentration of 5 μg/ml. nih.gov For instance, some of these derivatives displayed inhibition rates of up to 64.20% against the PC3 cell line. nih.gov

Another study on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines detailed their in vitro cytotoxicity. mdpi.com A panel of twelve new compounds was tested against four human cancer cell lines: A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast cancer). mdpi.com One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant antiproliferative potential. mdpi.com

The table below summarizes the antiproliferative activities of selected this compound derivatives against various human cancer cell lines.

| Derivative Type | Cancer Cell Line | Activity Metric | Observed Effect | Reference |

|---|---|---|---|---|

| Amide-bearing trifluoromethyl pyrimidine | PC3 (Prostate) | Inhibition Rate (%) | Up to 64.20% at 5 µg/mL | nih.gov |

| Amide-bearing trifluoromethyl pyrimidine | K562 (Leukemia) | Inhibition Rate (%) | Up to 37.80% at 5 µg/mL | nih.gov |

| Amide-bearing trifluoromethyl pyrimidine | Hela (Cervical) | Inhibition Rate (%) | Up to 48.25% at 5 µg/mL | nih.gov |

| Amide-bearing trifluoromethyl pyrimidine | A549 (Lung) | Inhibition Rate (%) | Up to 40.78% at 5 µg/mL | nih.gov |

| Thiazolo[4,5-d]pyrimidine (B1250722) | A375 (Melanoma) | IC50 (µM) | Varies by specific compound | mdpi.com |

| Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | IC50 (µM) | Varies by specific compound | mdpi.com |

| Thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | IC50 (µM) | Varies by specific compound | mdpi.com |

| Thiazolo[4,5-d]pyrimidine | MCF-7/WT (Breast) | IC50 (µM) | Varies by specific compound | mdpi.com |

Antimicrobial Applications

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents. Their activity spans a broad spectrum, including antifungal, antibacterial, and antiviral effects.

Antifungal Properties against Plant and Human Pathogens

Fungal infections in both plants and humans pose significant challenges. Research has shown that trifluoromethyl pyrimidine derivatives are effective against a range of fungal pathogens.

Several studies have highlighted the potent in vitro antifungal activity of these compounds against various plant pathogenic fungi. For example, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibited excellent antifungal activity against Botrytis cinerea, a fungus that causes grey mold on numerous crops. nih.govfrontiersin.org Some of these compounds showed inhibition rates of up to 100% against B. cinerea, which was comparable or even superior to the commercial fungicide tebuconazole. nih.govfrontiersin.org Significant inhibitory effects were also observed against Sclerotinia sclerotiorum, Botryosphaeria dothidea, and Phomopsis sp.. nih.govnih.gov One particular derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, displayed an excellent EC50 value of 10.5 μg/ml against Phomopsis sp.. nih.gov

In the context of human pathogens, pyrimidine derivatives have been tested against fungi such as Candida albicans and Aspergillus niger. ekb.eg While specific data for this compound derivatives is part of a broader investigation into pyrimidine compounds, the initial findings are promising for the development of new antifungal therapies.

The table below presents a summary of the antifungal activities of selected derivatives.

| Derivative Type | Fungal Pathogen | Activity Metric | Observed Effect | Reference |

|---|---|---|---|---|

| Amide-bearing trifluoromethyl pyrimidine | Botrytis cinerea | Inhibition Rate (%) | Up to 100% at 50 µg/mL | nih.govfrontiersin.org |

| Amide-bearing trifluoromethyl pyrimidine | Sclerotinia sclerotiorum | Inhibition Rate (%) | Up to 82.73% at 50 µg/mL | nih.govfrontiersin.org |

| Amide-bearing trifluoromethyl pyrimidine | Botryosphaeria dothidea | Inhibition Rate (%) | 60.48–90.12% at 50 µg/mL | nih.govfrontiersin.org |

| Amide-bearing trifluoromethyl pyrimidine | Phomopsis sp. | EC50 (µg/mL) | 10.5 for a specific derivative | nih.gov |

| Thioxopyrimidine | Aspergillus niger | Inhibition Zone (mm) | Activity observed | ekb.eg |

| Thioxopyrimidine | Candida albicans | Inhibition Zone (mm) | Activity observed | ekb.eg |

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

The rise of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Trifluoromethyl-substituted pyrimidine derivatives have shown promise in this area.

Studies have demonstrated that certain pyrazole (B372694) derivatives with a trifluoromethyl-substituted phenyl group possess potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL. nih.gov Another compound with bromo and trifluoromethyl substitutions was found to be highly potent against several S. aureus strains with an MIC of 0.78 μg/mL. nih.gov However, these particular derivatives did not show significant activity against Gram-negative strains. nih.gov

Other research on pyrimidine derivatives has shown broader-spectrum activity. For instance, some synthesized pyrimidine thiols were active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ekb.eg The antibacterial efficacy can be influenced by the specific substitutions on the pyrimidine ring.

The table below summarizes the antibacterial activity of selected trifluoromethyl pyrimidine derivatives.

| Derivative Type | Bacterial Strain | Activity Metric | Observed Effect | Reference |

|---|---|---|---|---|

| Trifluoromethyl-substituted pyrazole | MRSA strains | MIC (µg/mL) | As low as 3.12 | nih.gov |

| Bromo and trifluoromethyl-substituted pyrazole | Staphylococcus aureus | MIC (µg/mL) | As low as 0.78 | nih.gov |

| Bromo and trifluoromethyl-substituted pyrazole | Enterococcus faecium | MIC (µg/mL) | As low as 0.78 | nih.gov |

| Thioxopyrimidine | Staphylococcus aureus (Gram-positive) | Inhibition Zone (mm) | Activity observed | ekb.eg |

| Thioxopyrimidine | Escherichia coli (Gram-negative) | Inhibition Zone (mm) | Activity observed | ekb.eg |

Antiviral Effects

The broad biological activity of pyrimidine derivatives also extends to antiviral applications. The pyrimidine scaffold is a core component of nucleosides, making it a key structure in the development of antiviral drugs. nih.gov

A wide range of pyrimidine molecules have been synthesized and tested for their ability to inhibit various viruses, including influenza virus, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The trifluoromethyl group in these derivatives can contribute to their antiviral potency.

For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com While this represents a related but distinct chemical scaffold, it highlights the potential of fused pyrimidine systems in antiviral research. Other studies on pyrimidine-containing compounds have reported activity against a range of viruses, underscoring the promise of this chemical class for developing novel antiviral therapeutics. nih.gov

Antimalarial Potential

Derivatives of this compound have emerged as a significant area of research in the quest for new antimalarial agents, primarily due to the increasing resistance of the Plasmodium parasite to existing drugs. rsc.org The pyrimidine scaffold offers a versatile platform for structural modification, allowing for the development of compounds that can target specific pathways essential for the parasite's survival. rsc.org

A crucial strategy in modern antimalarial drug discovery is the targeting of enzymes that are vital for the parasite but absent in the human host, or sufficiently different to allow for selective inhibition. Dihydroorotate (B8406146) dehydrogenase (DHODH) is one such validated target. acs.org This enzyme is a rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is the sole source of pyrimidines for the Plasmodium falciparum parasite, as it lacks the pyrimidine salvage pathways found in humans. acs.orgnih.govnih.gov Consequently, inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) effectively starves the parasite of the necessary building blocks for DNA and RNA synthesis, leading to its death. broadinstitute.org

Several series of pyrimidine derivatives have been developed and shown to be potent inhibitors of PfDHODH. For instance, a series of pyrimidone derivatives demonstrated high inhibitory activity, with the most potent compound exhibiting an IC₅₀ (half-maximal inhibitory concentration) of 23 nM against PfDHODH and over 400-fold selectivity compared to human DHODH (hDHODH). nih.govnih.gov Similarly, isoxazolopyrimidine-based inhibitors and triazolopyrimidine-based series have been identified through screening and shown to be potent and selective against PfDHODH. acs.org The discovery of these novel inhibitor scaffolds provides a promising foundation for the development of new clinical candidates for malaria treatment. nih.govosti.gov

Table 1: Examples of Pyrimidine Derivatives as PfDHODH Inhibitors This table is for illustrative purposes. Specific compound names are generalized based on available literature.

| Compound Series | Target Enzyme | Potency (IC₅₀) | Selectivity (vs. hDHODH) | Reference |

|---|---|---|---|---|

| Pyrimidone Derivative | PfDHODH | 23 nM | >400-fold | nih.govnih.gov |

| Triazolopyrimidine | PfDHODH | Potent (nM range) | High | acs.org |

| Isoxazolopyrimidine | PfDHODH | Potent (nM range) | High | acs.org |

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, metabolic stability, or pharmacokinetic properties. In the context of antimalarial pyrimidine derivatives, this approach has been used to explore the chemical space around a known scaffold to identify the minimum pharmacophore required for activity. nih.gov

For example, in the development of triazolopyrimidine-based PfDHODH inhibitors, researchers systematically applied bioisosteric transformations to the core scaffold. nih.gov Replacing the triazolo part of the nih.govmdpi.commdpi.comtriazolo[1,5-a]pyrimidine core with a pyrazolo-[1,5-a]pyrimidine resulted in an 8.5-fold reduction in activity, highlighting the importance of the N4 nitrogen in the five-membered ring for enzyme inhibition. nih.gov Similarly, a purine (B94841) analog, which involved bioisosteric replacements at two positions, was approximately 9-fold less active. nih.gov These studies help to build a clear structure-activity relationship (SAR), guiding chemists to focus on modifications that are likely to enhance antimalarial efficacy. Such strategies have led to the identification of analogs with greater metabolic stability and the ability to suppress parasitemia in murine models. nih.gov

Other Therapeutic Areas (e.g., anti-inflammatory, analgesic, anticonvulsant, antihypertensive)

The versatile pyrimidine core, particularly when substituted with a trifluoromethyl group, has demonstrated a wide spectrum of biological activities beyond its antimalarial potential. nih.govfrontiersin.org

Anti-inflammatory: Pyrimidine derivatives have been investigated for their anti-inflammatory effects. nih.gov Their mechanism is often associated with the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. nih.govnih.gov Some thiazolo[4,5-d]pyrimidine derivatives have shown significant in vivo anti-inflammatory activity, with potency comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Analgesic: The analgesic properties of pyrimidine derivatives have also been reported. Certain novel trifluoromethyl-substituted spirochromeno[4,3-d]pyrimidines significantly reduced capsaicin-induced pain in mouse models. nih.gov One derivative, in particular, showed an anti-allodynic effect comparable to Ketoprofen in an arthritic pain model, suggesting its potential for treating pathological pain. nih.gov Other studies on pyrimidine-based compounds have also shown encouraging analgesic results, often linked to the inhibition of COX enzymes. researchgate.netwjarr.com

Anticonvulsant: Several studies have explored pyrimidine-based compounds as anticonvulsant agents for the treatment of epilepsy. ekb.egdaneshyari.com New thiopyrimidine derivatives and triazolopyrimidine derivatives have displayed remarkable anticonvulsant efficiency in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. ekb.egfrontiersin.org The mechanism for some of these compounds involves modulating brain neurotransmitter levels, such as increasing GABA (γ-aminobutyric acid) and reducing glutamate (B1630785) levels. ekb.eg

Antihypertensive: Certain pyrimidine derivatives have been evaluated for their potential to manage hypertension. nih.gov Studies on selected pyrimidinetrione derivatives in hypertensive rat models showed that the compounds reduced blood pressure and relaxed pre-contracted aortic rings. nih.gov The underlying mechanisms appear to involve vasodilation through calcium channel antagonism, alongside antioxidant and anti-inflammatory pathways, demonstrating a multi-faceted therapeutic potential in hypertension management. nih.govnih.gov

Table 2: Pharmacological Activities of Pyrimidine Derivatives in Other Therapeutic Areas

| Therapeutic Area | Compound Class | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Anti-inflammatory | Thiazolo[4,5-d]pyrimidines | Paw edema inhibition | Inhibition of inflammatory mediators (e.g., COX) | nih.govnih.gov |

| Analgesic | Spirochromeno[4,3-d]pyrimidines | Reduced nociception in pain models | Not fully elucidated, may involve COX inhibition | nih.govresearchgate.net |

| Anticonvulsant | Triazolopyrimidines | Protection against MES & PTZ seizures | Modulation of GABA and glutamate levels | ekb.egfrontiersin.org |

| Antihypertensive | Pyrimidinetriones | Blood pressure reduction, vasodilation | Ca++ channel antagonism, antioxidant effects | nih.gov |

Influence of the Trifluoromethyl Group on Biological Potency and Selectivity

The incorporation of a trifluoromethyl (–CF₃) group is a widely used and highly effective strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. bohrium.comnih.gov This group imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com

The CF₃ group is significantly more electronegative and larger than a methyl (–CH₃) group. mdpi.comacs.org Its strong electron-withdrawing nature can alter the electronic properties of an aromatic ring, which can strengthen interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. mdpi.com Furthermore, the CF₃ group significantly increases the lipophilicity of a molecule. mdpi.comnih.gov This enhanced lipophilicity can improve membrane permeability, facilitating transport across biological barriers like the blood-brain barrier, and can also lead to stronger hydrophobic interactions within the binding pocket of a target enzyme or receptor, thereby increasing potency and selectivity. mdpi.commdpi.com

Another key advantage of the C-F bond is its high strength compared to a C-H bond, which makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes. nih.govmdpi.com This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug candidate. mdpi.com

Statistical analyses have shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average across all cases, a notable percentage of such substitutions (around 9%) can increase biological activity by at least an order of magnitude. acs.orgresearchgate.net For example, in one study on isoxazole-based anticancer agents, the trifluoromethylated analogue was found to be almost eight times more active than its non-fluorinated counterpart, highlighting the dramatic impact the CF₃ moiety can have on potency. nih.gov The effectiveness of this substitution is often context-dependent, relying on the specific interactions it can form within the target's active site. acs.org

Table 3: Key Properties Conferred by the Trifluoromethyl Group in Drug Design

| Property | Influence on Molecule | Pharmacological Consequence | Reference |

|---|---|---|---|

| High Electronegativity | Strong electron-withdrawing effect | Alters electronic properties, enhances target binding (H-bonds, electrostatic interactions) | mdpi.commdpi.com |

| Increased Lipophilicity | Enhances ability to cross membranes | Improved absorption, distribution, and hydrophobic binding interactions | mdpi.comnih.gov |

| Metabolic Stability | C-F bond is resistant to cleavage | Reduced enzymatic degradation, improved bioavailability and half-life | mdpi.comnih.govmdpi.com |

| Steric Bulk | Larger than a methyl group | Can improve binding affinity and selectivity through better fit in target pocket | mdpi.comacs.org |

Advanced Research Perspectives and Future Directions

Exploration of Novel Derivatization Strategies for Expanding Chemical Diversity

The 4- and 5-amino groups on the pyrimidine (B1678525) ring are prime sites for derivatization, allowing for the creation of a diverse library of compounds. These amino groups can undergo a variety of chemical transformations, such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. For instance, the synthesis of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives has been explored as a strategy to generate new anticancer agents. nih.gov The synthesis of purines can be achieved through the coupling of 4,5-diaminopyrimidines with aldehydes. researchgate.net Such derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of this scaffold and for fine-tuning its biological activity.

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Derivatives of pyrimidines are known to exhibit a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. nih.govfrontiersin.orgrsc.org Trifluoromethylated pyrimidine derivatives, in particular, have shown promise as anticancer agents by inducing apoptosis and cell cycle arrest in tumor cells. nih.gov For example, certain trifluoromethyl-substituted pyrimidine derivatives have demonstrated potent anti-proliferative activity against human tumor cell lines, with some compounds showing better efficacy than the positive control 5-fluorouracil. nih.gov Future research on 2-(Trifluoromethyl)pyrimidine-4,5-diamine derivatives will likely involve in-depth mechanistic studies to elucidate their mode of action at the molecular level. This could include identifying specific cellular targets, such as enzymes or receptors, and understanding how these interactions lead to the observed biological effects. Techniques like molecular docking and cellular thermal shift assays can be employed to validate these targets. nih.gov

Rational Design and Optimization of Novel Drug Candidates based on Integrated SAR and Computational Insights

The integration of structure-activity relationship (SAR) studies and computational chemistry is a powerful approach for the rational design of new drug candidates. researchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for potency and selectivity. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the binding interactions between the compounds and their biological targets, guiding the design of more effective molecules. researchgate.netbohrium.com For example, molecular docking studies have been used to predict the binding modes of trifluoromethyl-containing pyrimidine derivatives to the catalytic domain of ubiquitin-specific protease 7 (USP7), a target in cancer therapy. bohrium.com

| Research Area | Key Findings and Future Directions |

| Anticancer Activity | Derivatives have shown potent anti-proliferative effects, inducing apoptosis and cell cycle arrest. Future work will focus on optimizing these effects and exploring their potential against a wider range of cancers. nih.gov |

| Antifungal Activity | Some trifluoromethyl pyrimidine derivatives exhibit significant antifungal properties. Further investigation could lead to the development of new agricultural or clinical antifungal agents. nih.govarabjchem.org |

| Antiviral Activity | Pyrimidine derivatives have demonstrated antiviral activity, including against the tobacco mosaic virus (TMV). arabjchem.org This suggests potential for developing novel antiviral therapies. |

Potential Applications in Advanced Materials Science

The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, leading to applications in materials science. numberanalytics.com Fluorinated compounds often exhibit high thermal stability, chemical inertness, and unique optical and electrical properties. numberanalytics.com While the direct application of this compound in materials science is not yet established, its fluorinated nature suggests potential for the development of novel materials. For instance, fluorinated pyrimidines could be explored as building blocks for high-performance polymers or as components in organic light-emitting diodes (OLEDs) or other electronic devices.

Addressing Challenges of Drug Resistance and Developing Next-Generation Therapeutics

Drug resistance is a major obstacle in the treatment of many diseases, including cancer and infectious diseases. ijrpr.comgsconlinepress.com The development of new therapeutic agents that can overcome existing resistance mechanisms is a critical area of research. Pyrimidine derivatives have been investigated for their potential to combat drug-resistant pathogens and cancer cells. nih.gov For example, pyrimidine-based compounds have been designed as inhibitors of drug-resistant mutant EGFR in lung cancer. nih.gov The unique structural features of this compound and its derivatives may offer new avenues for developing next-generation therapeutics that are effective against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.